N-(2,4-difluorobenzyl)-1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide
Description
N-(2,4-difluorobenzyl)-1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring a 2,4-difluorobenzyl group, a hydroxyethyl-thiophene moiety, and a 1,2,3-triazole core. This compound is structurally distinct due to its combination of aromatic fluorination, heterocyclic thiophene, and polar hydroxyethyl substituents.
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-1-(2-hydroxy-2-thiophen-2-ylethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N4O2S/c17-11-4-3-10(12(18)6-11)7-19-16(24)13-8-22(21-20-13)9-14(23)15-2-1-5-25-15/h1-6,8,14,23H,7,9H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFIQFATPFCPRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CN2C=C(N=N2)C(=O)NCC3=C(C=C(C=C3)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorobenzyl)-1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its unique structural features and potential biological activities. The triazole moiety is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Structure and Properties
The molecular formula of this compound is , with a molecular weight of 353.36 g/mol. The compound features a triazole ring linked to a difluorobenzyl group and a thiophene derivative, which may contribute to its biological activity.
Biological Activity Overview
Research has demonstrated that compounds containing the 1,2,3-triazole scaffold exhibit a wide range of biological activities. These include:
- Antimicrobial Activity : Triazoles are recognized for their antifungal properties and have been shown to inhibit various bacterial strains.
- Anticancer Activity : Studies indicate that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
- Anti-inflammatory Effects : Some triazole compounds exhibit anti-inflammatory properties by modulating specific signaling pathways.
The mechanism of action for this compound likely involves interaction with key molecular targets within cells. It may inhibit specific enzymes or receptors involved in cell proliferation and survival pathways. For example, it could potentially inhibit kinases that are crucial for cancer cell signaling.
Anticancer Activity
A study by Wei et al. (2019) highlighted the anticancer potential of triazole-containing compounds. One derivative exhibited an IC50 value of 0.43 µM against HCT116 cancer cells, indicating strong cytotoxicity compared to standard treatments . The mechanism involved increased reactive oxygen species (ROS) levels leading to apoptosis.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Triazole Derivative 1 | HCT116 | 0.43 | Induces apoptosis via ROS increase |
| Triazole Derivative 2 | MDA-MB-231 | 5.04 | Inhibits migration and induces apoptosis |
Antimicrobial Activity
Research has demonstrated that triazoles possess significant antimicrobial properties. A review by Kazeminejad (2022) emphasizes the effectiveness of various triazole derivatives against fungal infections . The structure-activity relationship (SAR) studies indicate that modifications on the triazole ring can enhance antifungal efficacy.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
- Fluorination Impact: The 2,4-difluorobenzyl group in the target compound enhances lipophilicity and metabolic stability compared to mono-fluorinated analogues like Rufinamide .
- Thiophene vs.
- Hydroxyethyl vs. Oxoethyl : The hydroxyethyl substituent in the target compound may improve solubility relative to oxoethyl derivatives (e.g., ), which are more hydrophobic .
Key Findings:
- Antimicrobial Activity : The hydroxyethyl-thiophene moiety in the target compound may synergize with fluorinated aryl groups for enhanced antifungal activity, similar to thiophen-2-ylmethyl derivatives (e.g., ), which show IC50 values <2 μM against Candida spp. .
- SAR Insights : Halogenation (e.g., 2,4-difluoro) correlates with improved pharmacokinetic properties, as seen in Rufinamide’s clinical success .
Physicochemical and Spectroscopic Comparisons
Table 3: Spectroscopic Data for Selected Compounds
Key Notes:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(2,4-difluorobenzyl)-1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Click Chemistry : Utilize copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core. For example, coupling a 2,4-difluorobenzyl azide with a propargyl alcohol intermediate containing the thiophene moiety .
Carboxamide Formation : Activate the carboxylic acid group (e.g., using EDC·HCl and HOBt·H₂O) to facilitate amide bond formation with the 2-hydroxy-2-(thiophen-2-yl)ethylamine derivative .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm regiochemistry of the triazole ring (1,4-disubstitution) and verify substituent positions (e.g., difluorobenzyl, thiophene). Aromatic protons in the thiophene ring typically appear at δ 6.8–7.5 ppm, while hydroxyethyl protons resonate near δ 4.0–4.5 ppm .
- IR Spectroscopy : Identify carbonyl stretching (C=O) near 1650–1700 cm⁻¹ and hydroxyl (-OH) bands at 3200–3500 cm⁻¹ .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
Q. How can researchers address solubility challenges in biological assays?
- Methodological Answer :
- Co-Solvents : Use DMSO (≤5% v/v) or cyclodextrin-based solutions to enhance aqueous solubility without denaturing proteins .
- Prodrug Strategies : Modify the hydroxyethyl group (e.g., esterification) to improve lipophilicity, followed by enzymatic cleavage in vivo .
Advanced Research Questions
Q. How can synthetic yields be optimized for the triazole-carboxamide core?
- Methodological Answer :
- Catalyst Screening : Replace traditional Cu(I) catalysts with Ru(II) systems (e.g., RuAAC) to enhance regioselectivity and reduce side products .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24 hours to 30 minutes) and improve yields by 15–20% through controlled temperature and pressure .
- Purification : Use flash chromatography (ethyl acetate/hexane gradients) or preparative HPLC for high-purity isolation .
Q. How can contradictory bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
- Methodological Answer :
- Dose-Response Studies : Establish IC₅₀ values across multiple cell lines (e.g., HEK293, HepG2) to differentiate target-specific effects from off-target toxicity .
- Structural Analog Screening : Compare activity of derivatives (e.g., replacing thiophene with furan) to identify pharmacophore requirements .
- Molecular Dynamics Simulations : Model ligand-protein interactions to predict binding affinities and validate experimental data .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- CRISPR-Cas9 Knockout Models : Delete putative target genes (e.g., kinases) to confirm pathway-specific effects .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics between the compound and its target protein .
- Metabolomic Profiling : Use LC-MS to track downstream metabolic changes (e.g., ATP depletion, ROS accumulation) linked to bioactivity .
Methodological Considerations for Data Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
